3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyridopyrimidinone core fused with a thiazolidinone ring system. Key structural attributes include:
- A 2-chlorobenzyl substituent at position 3 of the thiazolidinone ring, enhancing lipophilicity and possibly influencing receptor binding .
- A propan-2-yloxypropylamino group at position 2 of the pyridopyrimidinone, which may improve solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C26H27ClN4O3S2 |
|---|---|
Molecular Weight |
543.1 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27ClN4O3S2/c1-16(2)34-13-7-11-28-22-19(24(32)30-12-6-8-17(3)23(30)29-22)14-21-25(33)31(26(35)36-21)15-18-9-4-5-10-20(18)27/h4-6,8-10,12,14,16,28H,7,11,13,15H2,1-3H3/b21-14- |
InChI Key |
WMHWXMUWUPDHNO-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)NCCCOC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)NCCCOC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of the thiazolidinone core. This is typically achieved through the reaction of 2-chlorobenzylamine with carbon disulfide and a suitable base, followed by cyclization with chloroacetic acid. The resulting thiazolidinone is then coupled with a pyrido[1,2-a]pyrimidin-4-one derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Analogues
The following compounds share core structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
- The propan-2-yloxypropylamino substituent likely improves solubility over the morpholinylethylamino group in ’s compound, which has a rigid cyclic amine .
Computational and Structural Insights
- Molecular Descriptors: The thioxo-thiazolidinone moiety contributes to high polar surface area (~90 Ų), influencing bioavailability and membrane permeability .
- Electronic Effects: The 2-chlorobenzyl group’s electron-withdrawing nature may stabilize the thiazolidinone ring’s conjugated system, as seen in isoelectronic cluster compounds (Ev4) .
Biological Activity
The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one , designated as CAS No. 488109-18-8, is a complex organic molecule with potential therapeutic applications. This article reviews its biological activities, focusing on antimicrobial effects, cytotoxicity, and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 542.0728 g/mol. The structure incorporates a thiazolidine moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, derivatives of rhodanine (a related compound) have shown antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml . The specific compound under review may share similar mechanisms of action due to the presence of the thiazolidine structure.
Cytotoxicity
In vitro studies are essential for assessing the cytotoxic potential of novel compounds. The cytotoxic effects of related thiazolidine derivatives have been evaluated against various cancer cell lines. For example, compounds derived from rhodanine demonstrated varying degrees of cytotoxicity against HeLa and MCF-7 cell lines, with IC50 values indicating significant potential for further development in cancer therapy . The specific compound's activity against these cell lines remains to be fully elucidated.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Thiazolidines are known to interact with various biological targets, including proteases and kinases. Research into similar compounds has shown that they can inhibit serine proteases and other enzymes involved in disease pathways, such as the NS2B-NS3 protease of the Dengue virus . Investigations into the specific interactions of this compound with enzymes such as urease or kinases could provide insights into its therapeutic applications.
Case Studies
- Antimicrobial Study : A study conducted on a series of thiazolidine derivatives demonstrated that modifications at the 5-position significantly enhanced antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like chlorine increased potency against E. coli and Pseudomonas aeruginosa.
- Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects of thiazolidine derivatives on cancer cell lines revealed that some compounds exhibited selective toxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
